molecular formula C11H10ClNO B2404851 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one CAS No. 115027-17-3

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B2404851
CAS RN: 115027-17-3
M. Wt: 207.66
InChI Key: JDVHIVMJZFUSJI-UHFFFAOYSA-N
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Description

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a chemical compound that has been studied for its potential biological activities . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .


Synthesis Analysis

The synthesis of indole derivatives, such as 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can be analyzed using various techniques such as FT-IR and NMR . The FT-IR spectrum reveals peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) . The 1H-NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of hydrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can be inferred from its molecular structure. It has a molecular formula of C17H14N3O2Cl . The compound has a yield of 89% and a melting point of 211–213°C .

Future Directions

The future directions for the study of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one could involve further exploration of its biological activities and potential applications in medicine. Given its neuroprotective effects , it could be studied for potential use in treating neurological disorders. Additionally, new methods of synthesis could be developed to improve its yield and purity .

properties

IUPAC Name

2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVHIVMJZFUSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

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